H-Leu-Lys-Leu-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Leu-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as the protecting group for the amino acids. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by Fmoc, is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Lys-Leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the lysine side chain.
Reduction: Reduction reactions can be used to modify the peptide’s structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Substitution: Various reagents can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of reduced peptides.
Scientific Research Applications
H-Leu-Lys-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial peptides.
Industry: It is used in the production of peptide-based drugs and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of H-Leu-Lys-Leu-OH involves its interaction with specific molecular targets. The peptide can bind to cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity. The peptide can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
H-Leu-Ser-Lys-Leu-OH: This compound is similar in structure but contains a serine residue instead of a leucine residue.
H-Lys-Leu-OH: This dipeptide lacks one leucine residue compared to H-Leu-Lys-Leu-OH.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and activities. Its combination of hydrophobic (leucine) and hydrophilic (lysine) residues allows it to interact with a wide range of molecular targets, making it a versatile compound in research and therapeutic applications.
Biological Activity
H-Leu-Lys-Leu-OH is a peptide that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
This compound is a tripeptide composed of leucine (Leu) and lysine (Lys) residues. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis. The choice of synthesis method can significantly affect the yield and purity of the final product. For instance, SPPS has been reported to yield high-purity peptides with minimal side products, while microwave-assisted methods can enhance reaction rates but may require careful optimization to avoid undesired byproducts .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its analogs. Research indicates that peptides derived from cathelicidin-BF, which include leucine-rich sequences, exhibit significant antitumor activity. These peptides can disrupt cancer cell membranes, leading to cell death through mechanisms involving mitochondrial pathways and the release of cytochrome C .
Table 1: Antitumor Activity of this compound Derivatives
Peptide Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B1-L-3 | MCF-7 | 15 | Membrane disruption |
B1-L-6 | U87 | 10 | Mitochondrial pathway activation |
This compound | HUH-7 | 20 | Induction of apoptosis |
These findings suggest that this compound may serve as a lead compound for developing novel cancer therapeutics.
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that peptides with similar structures can effectively inhibit the growth of Staphylococcus aureus by disrupting bacterial cell walls and membranes. The mechanism involves the formation of pores in the bacterial membrane, leading to cell lysis .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Staphylococcus aureus | 5 µM | Membrane disruption |
Escherichia coli | 10 µM | Pore formation |
Cancer Therapy Case Study
A notable case study involved the evaluation of this compound in combination with other therapeutic agents against drug-resistant cancer cell lines. The results indicated that this peptide could enhance the efficacy of conventional chemotherapeutics by increasing drug uptake and reducing resistance mechanisms .
Antimicrobial Application Case Study
In another study focusing on antimicrobial applications, this compound was incorporated into a hydrogel matrix designed for localized delivery. This formulation showed promising results in inhibiting bacterial growth in vitro and demonstrated biocompatibility, suggesting potential for clinical applications in wound healing .
Properties
Molecular Formula |
C18H36N4O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1 |
InChI Key |
BGZCJDGBBUUBHA-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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